molecular formula C6H18Cl2N2 B1380072 (2-Amino-2-methylpropyl)dimethylamine dihydrochloride CAS No. 75975-36-9

(2-Amino-2-methylpropyl)dimethylamine dihydrochloride

Cat. No.: B1380072
CAS No.: 75975-36-9
M. Wt: 189.12 g/mol
InChI Key: GRPZYVRYCIWIBV-UHFFFAOYSA-N
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Description

(2-Amino-2-methylpropyl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-methylpropyl)dimethylamine dihydrochloride typically involves the reaction of (2-Amino-2-methylpropyl)dimethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

(2-Amino-2-methylpropyl)dimethylamine+2HCl(2-Amino-2-methylpropyl)dimethylamine dihydrochloride\text{(2-Amino-2-methylpropyl)dimethylamine} + 2 \text{HCl} \rightarrow \text{this compound} (2-Amino-2-methylpropyl)dimethylamine+2HCl→(2-Amino-2-methylpropyl)dimethylamine dihydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-methylpropyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2-Amino-2-methylpropyl)dimethylamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride
  • (3-Amino-2-methylpropyl)dimethylamine
  • (3-Amino-1-methylpropyl)dimethylamine

Comparison: Compared to these similar compounds, (2-Amino-2-methylpropyl)dimethylamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-N,1-N,2-trimethylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,7)5-8(3)4;;/h5,7H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPZYVRYCIWIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75975-36-9
Record name (2-amino-2-methylpropyl)dimethylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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